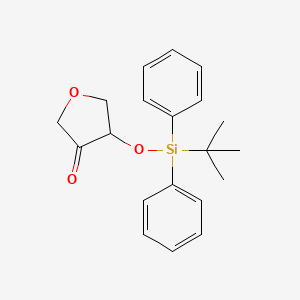

4-((tert-Butyldiphenylsilyl)oxy)dihydrofuran-3(2h)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H24O3Si |

|---|---|

Molecular Weight |

340.5 g/mol |

IUPAC Name |

4-[tert-butyl(diphenyl)silyl]oxyoxolan-3-one |

InChI |

InChI=1S/C20H24O3Si/c1-20(2,3)24(16-10-6-4-7-11-16,17-12-8-5-9-13-17)23-19-15-22-14-18(19)21/h4-13,19H,14-15H2,1-3H3 |

InChI Key |

KIGFTIVOAGPZKL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3COCC3=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-((tert-Butyldiphenylsilyl)oxy)dihydrofuran-3(2H)-one typically involves the protection of a hydroxyl group using tert-butyldiphenylsilyl chloride in the presence of a base such as pyridine or 2,6-lutidine. The reaction is often catalyzed by DMAP or imidazole . The synthetic route can be summarized as follows:

Protection of Hydroxyl Group: The hydroxyl group of the dihydrofuranone is reacted with tert-butyldiphenylsilyl chloride in the presence of a base and a catalyst.

Purification: The product is purified using standard techniques such as column chromatography.

Chemical Reactions Analysis

Silylation and Deprotection Reactions

The TBDPS group is introduced via silylation under mild conditions. For example:

-

Deprotection : The TBDPS group is cleaved using tetrabutylammonium fluoride (TBAF) or HF-pyridine , regenerating the hydroxyl group.

Ring-Opening and Functionalization

The lactone ring undergoes nucleophilic attack, enabling access to open-chain derivatives:

-

Nucleophilic Ring-Opening : Treatment with Grignard reagents (e.g., MeMgBr) or organolithium compounds opens the lactone, yielding substituted diols or esters.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ reduces the carbonyl group to a hydroxyl, forming tetrahydrofuran derivatives.

Stereoselective Transformations

The compound participates in stereocontrolled reactions due to its rigid bicyclic structure:

Cross-Coupling Reactions

The TBDPS group enhances stability during metal-catalyzed couplings:

-

Suzuki-Miyaura Coupling : The lactone’s aryl groups engage in palladium-catalyzed cross-couplings with boronic acids, forming biaryl derivatives (e.g., with Pd(PPh₃)₄ , K₂CO₃, toluene/EtOH).

Oxidation and Functional Group Interconversion

Mechanistic Insights

-

Kinetic vs. Thermodynamic Control : DFT studies on analogous systems reveal that reactions proceed via cationic intermediates (INT2-α/β ) with low energy barriers (ΔΔG ≈ 2–3 kcal/mol), favoring β-products under equilibrium .

-

Protection Strategy : The TBDPS group minimizes side reactions during glycosylation or alkylation, as demonstrated in furanoside syntheses .

Table 1: Key Reaction Conditions and Yields

Scientific Research Applications

Synthesis of 4-((tert-Butyldiphenylsilyl)oxy)dihydrofuran-3(2H)-one

The synthesis typically involves several steps, including the protection of hydroxyl groups using tert-butyldiphenylsilyl chloride in a suitable solvent like DMF (N,N-Dimethylformamide) under inert conditions. A common method includes:

-

Reagents :

- tert-butyldiphenylsilyl chloride

- Imidazole

- DMF

-

Procedure :

- Mix the lactone with imidazole in DMF.

- Add tert-butyldiphenylsilyl chloride slowly while stirring.

- Allow the reaction to proceed at room temperature for a specified duration.

- Purify the product using silica gel chromatography.

Medicinal Chemistry

- Drug Development : The compound's furanone moiety is known for its biological activities, making it a potential scaffold for developing new pharmaceuticals. Studies have indicated that derivatives of furanones can exhibit anti-inflammatory and antimicrobial properties.

- Biological Interaction Studies : Research focuses on how this compound interacts with biological macromolecules, which could lead to insights into its therapeutic potential.

Materials Science

- Polymer Chemistry : The compound can serve as a precursor for synthesizing novel polymeric materials due to its unique reactivity. Its ability to undergo template-directed polymerization has been explored in various studies, indicating potential applications in creating functional materials.

- Nanotechnology : The silyl group enhances compatibility with silicate-based materials, suggesting applications in nanocomposites or coatings that require enhanced durability and chemical resistance.

Case Studies and Research Findings

- Nonenzymatic Polymerization : A study demonstrated that derivatives of this compound could be used in nonenzymatic template-directed polymerization processes, showcasing its utility in synthesizing nucleosides with high enantiomeric purity .

- Biological Activity Evaluation : Research has shown that compounds containing furanone moieties exhibit significant antioxidant activity, which can be beneficial in developing therapeutic agents against oxidative stress-related diseases .

- Material Properties : Investigations into the material properties of polymers derived from this compound revealed enhanced mechanical strength and thermal stability, making them suitable for advanced engineering applications .

Mechanism of Action

The mechanism of action of 4-((tert-Butyldiphenylsilyl)oxy)dihydrofuran-3(2H)-one involves the selective protection and deprotection of hydroxyl groups. The TBDPS group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. The compound can be deprotected using fluoride sources, allowing for further functionalization .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between 4-((tert-Butyldiphenylsilyl)oxy)dihydrofuran-3(2H)-one and analogous compounds:

Reactivity and Stability

- TBDPS vs. TBDMS Groups : The TBDPS group in the target compound provides superior steric hindrance and stability under acidic conditions compared to TBDMS. For example, TBDMS-protected nucleosides (e.g., compound [49]) require careful pH control during CrO3 oxidation to avoid premature deprotection , whereas TBDPS derivatives tolerate harsher conditions .

- Solubility : The diphenyl substituents in TBDPS reduce solubility in polar solvents compared to TBDMS analogs. This necessitates recrystallization in EtOAc/hexane mixtures for purification , whereas TBDMS derivatives (e.g., glycerol ethers) are more amenable to aqueous-organic biphasic systems .

Stereochemical Considerations

The dihydrofuran-3(2H)-one core in the target compound enables stereoselective functionalization. For instance, highlights the use of (S)-configured intermediates for asymmetric hydrogenation. In contrast, nucleoside derivatives (e.g., [49]) rely on precise stereochemistry for biological activity, achieved via controlled oxidation and silylation .

Biological Activity

4-((tert-Butyldiphenylsilyl)oxy)dihydrofuran-3(2H)-one, also known by its CAS number 467249-22-5, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, synthesis, and relevant case studies.

- Molecular Formula : C20H24O3Si

- Molecular Weight : 340.49 g/mol

- CAS Number : 467249-22-5

Pharmacological Activities

Research has indicated that compounds similar to this compound exhibit various biological activities. This section summarizes the key findings related to its pharmacological effects.

1. Anti-inflammatory Activity

Studies have demonstrated that derivatives of dihydrofuranones possess anti-inflammatory properties. For instance, γ-butyrolactones have shown significant inhibition of inflammatory pathways, which may be relevant for the activity of this compound .

3. Neuroprotective Effects

Research into related compounds indicates possible neuroprotective effects. For example, studies on γ-butyrolactones have shown protective effects against oxidative stress in neuronal cells . This suggests that this compound might also exhibit similar neuroprotective properties.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally related to this compound. Below are notable findings:

| Study | Compound | Biological Activity | Findings |

|---|---|---|---|

| Study A | γ-butyrolactone derivative | Anti-inflammatory | Inhibition of caspase pathways with an IC50 < 0.001 μM |

| Study B | Cembrane-type butyrolactone | Anticancer | Cytotoxicity against RAW 264.7 cells with significant efficacy |

| Study C | Synthetic butyrolactone | Neuroprotective | Inhibition of ROS production in PC12 cells |

The synthesis of this compound can be approached through various synthetic routes involving the functionalization of furan derivatives. The tert-butyldiphenylsilyl group is known for enhancing the stability and bioavailability of compounds, which could play a crucial role in its biological activity.

Q & A

Q. How can researchers resolve contradictions in reported synthetic yields or stereochemical outcomes?

- Methodological Answer : Systematic variation of reaction parameters (solvent, temperature, catalyst) and rigorous characterization (HPLC, NMR, X-ray) are critical. Reproducibility studies should account for trace moisture or oxygen, which can deactivate catalysts or hydrolyze silyl groups. Collaborative cross-validation with independent labs is recommended to confirm anomalous results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.